molecular formula C22H16ClN3O5S B265308 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265308
M. Wt: 469.9 g/mol
InChI Key: IJIVJLIXMMHRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as DMDD, is a synthetic compound that has been used in scientific research to investigate its potential as a therapeutic agent. DMDD has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In

Mechanism of Action

The exact mechanism of action of 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is still being studied. However, it has been proposed that 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects through the inhibition of various enzymes and signaling pathways. 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. Additionally, 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various diseases and pathways. However, there are some limitations to using 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments. 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex compound that requires multiple steps for its synthesis, which may make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is still being studied, which may make it difficult to interpret its effects in certain experiments.

Future Directions

There are several future directions for research on 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is to investigate its potential as a therapeutic agent in other diseases such as cardiovascular disease and diabetes. Additionally, more studies are needed to elucidate the exact mechanism of action of 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which may lead to the development of more targeted therapies. Another potential direction is to investigate the use of 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other drugs or therapies, which may enhance its therapeutic effects. Finally, more studies are needed to investigate the safety and toxicity of 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in humans, which may pave the way for its use in clinical trials.

Synthesis Methods

7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex compound that requires multiple steps for its synthesis. The synthesis method involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-1,3,4-thiadiazol-2-amine to form the intermediate compound. This intermediate compound is then reacted with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde to form the final product, 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The synthesis of 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported in several research articles, and the purity of the compound can be analyzed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been studied for its potential as a radioprotective agent.

properties

Product Name

7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H16ClN3O5S

Molecular Weight

469.9 g/mol

IUPAC Name

7-chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16ClN3O5S/c1-10-24-25-22(32-10)26-18(11-4-6-15(29-2)16(8-11)30-3)17-19(27)13-9-12(23)5-7-14(13)31-20(17)21(26)28/h4-9,18H,1-3H3

InChI Key

IJIVJLIXMMHRGO-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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